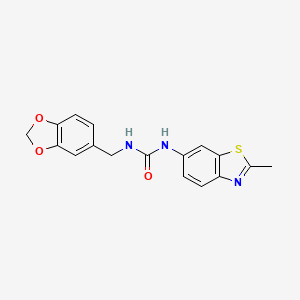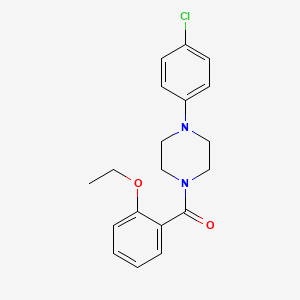
N-2-naphthyl-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-naphthyl-3-(4-nitrophenyl)acrylamide, also known as NNPAA-AM, is a fluorescent probe widely used in scientific research. It is a small molecule that can be easily synthesized and has various applications in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N-2-naphthyl-3-(4-nitrophenyl)acrylamide is widely used as a fluorescent probe in scientific research. It has been used to study various biological processes such as protein folding, lipid metabolism, and membrane transport. It can also be used to detect the presence of reactive oxygen species (ROS) in cells. In addition, N-2-naphthyl-3-(4-nitrophenyl)acrylamide has been used to study the effect of drugs on cellular processes.
Mecanismo De Acción
N-2-naphthyl-3-(4-nitrophenyl)acrylamide is a non-fluorescent molecule that becomes fluorescent upon binding to a protein or other biomolecules. The fluorescence intensity of N-2-naphthyl-3-(4-nitrophenyl)acrylamide is dependent on the polarity of the microenvironment surrounding the molecule. When N-2-naphthyl-3-(4-nitrophenyl)acrylamide binds to a hydrophobic region of a protein, the fluorescence intensity increases. Conversely, when N-2-naphthyl-3-(4-nitrophenyl)acrylamide binds to a hydrophilic region of a protein, the fluorescence intensity decreases.
Biochemical and Physiological Effects:
N-2-naphthyl-3-(4-nitrophenyl)acrylamide has been shown to have minimal biochemical and physiological effects on cells. It does not affect cell viability or proliferation. However, it is important to note that the concentration of N-2-naphthyl-3-(4-nitrophenyl)acrylamide used in experiments should be carefully controlled to avoid any potential cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2-naphthyl-3-(4-nitrophenyl)acrylamide is its high sensitivity and selectivity. It can detect small changes in protein conformation and activity. In addition, N-2-naphthyl-3-(4-nitrophenyl)acrylamide is easy to use and can be applied to a wide range of biological samples. However, one limitation of N-2-naphthyl-3-(4-nitrophenyl)acrylamide is its dependence on the polarity of the microenvironment. This can make it difficult to interpret results in complex biological systems.
Direcciones Futuras
For the use of N-2-naphthyl-3-(4-nitrophenyl)acrylamide include the study of protein-protein interactions, membrane transport, and the effect of environmental factors on protein conformation and activity.
Métodos De Síntesis
N-2-naphthyl-3-(4-nitrophenyl)acrylamide can be synthesized by the condensation reaction of 2-naphthylamine and 4-nitrophenylacrylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). After purification, the product is obtained as a yellow powder.
Propiedades
IUPAC Name |
(E)-N-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(12-7-14-5-10-18(11-6-14)21(23)24)20-17-9-8-15-3-1-2-4-16(15)13-17/h1-13H,(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOYKNWZQYRBBM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(naphthalen-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)


![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)



![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)
